molecular formula C11H6ClN3 B1623165 3-Chloro-6-(4-cyanophenyl)pyridazine CAS No. 66548-54-7

3-Chloro-6-(4-cyanophenyl)pyridazine

Cat. No. B1623165
CAS RN: 66548-54-7
M. Wt: 215.64 g/mol
InChI Key: PXZYQWCHWCOZAL-UHFFFAOYSA-N
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Patent
US05418233

Procedure details

3-chloro-6-(4-cyanophenyl)-4-(ethoxycarbonyl)-pyridazine After the reaction solution has been stirred into water the aqueous phase is extracted with ethyl acetate. The organic phase is dried, evaporated down and the residue is chromatographed. Rf value: 0.37 (silica gel; cyclohexane/ethyl acetate=2:1)
Name
3-chloro-6-(4-cyanophenyl)-4-(ethoxycarbonyl)-pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:13]2[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=2)=[CH:6][C:7]=1C(OCC)=O>O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:13]2[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
3-chloro-6-(4-cyanophenyl)-4-(ethoxycarbonyl)-pyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1C(=O)OCC)C1=CC=C(C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.